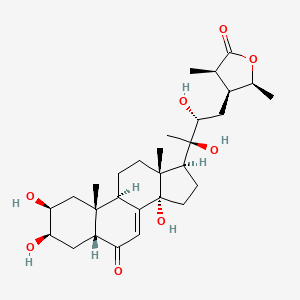

25-Epi-28-epi-cyasterone

Description

Properties

Molecular Formula |

C29H44O8 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16+,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |

InChI Key |

NEFYSBQJYCICOG-LGVKSGJWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

Canonical SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of 25-Epi-28-epi-cyasterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and known biological activities of the phytoecdysteroid 25-Epi-28-epi-cyasterone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways.

Introduction to this compound

This compound is a stereoisomer of cyasterone (B1669384), a member of the ecdysteroid family of naturally occurring steroid hormones. While ecdysteroids are primarily known for their role in insect molting and development, they have garnered significant interest in recent years for their potential pharmacological effects in mammals, including anabolic and adaptogenic properties. The specific biological functions and therapeutic potential of individual stereoisomers like this compound are areas of active investigation.

Structurally, cyasterone and its stereoisomers are C29 phytoecdysteroids characterized by a γ-lactone moiety in the side chain. The stereochemistry at the chiral centers C-24, C-25, and C-28 distinguishes the different isomers. The specific configurations are as follows:

-

Cyasterone: 24S, 25S, 28R

-

28-epi-Cyasterone: 24S, 25S, 28S

-

This compound: 24S, 25R, 28S

Understanding the precise stereochemistry is crucial as it can significantly influence the biological activity of the molecule.

Natural Sources

The primary documented natural source of this compound is the plant species Cyathula officinalis.[1][2] This herb, belonging to the Amaranthaceae family, is known to produce a variety of ecdysteroids. While other species in the Cyathula and Ajuga genera are rich sources of cyasterone and other phytoecdysteroids, Cyathula officinalis is the specific plant from which this compound has been successfully isolated and structurally elucidated.[1]

Other plant species known to contain the parent compound, cyasterone, and are therefore potential, though unconfirmed, sources of its stereoisomers include:

-

Ajuga decumbens Thunb

-

Ajuga taiwanensis

-

Cyathula capitata

Table 1: Natural Sources of Cyasterone and its Stereoisomers

| Compound | Natural Source(s) | Plant Family |

| This compound | Cyathula officinalis[1][2] | Amaranthaceae |

| Cyasterone | Cyathula officinalis, Cyathula capitata, Ajuga reptans, Ajuga decumbens Thunb, Ajuga taiwanensis[1][3] | Amaranthaceae, Lamiaceae |

| 28-epi-Cyasterone | Cyathula officinalis[1] | Amaranthaceae |

Note: Quantitative yield data for this compound from these sources is not extensively reported in publicly available literature.

Isolation and Purification Protocols

The isolation of this compound from its natural source, Cyathula officinalis, involves a multi-step process of extraction and chromatographic separation. The co-occurrence of other ecdysteroid stereoisomers necessitates precise and efficient separation techniques.

General Extraction of Ecdysteroids from Cyathula officinalis

A general procedure for the initial extraction of a crude ecdysteroid-containing fraction from the roots and stems of Cyathula officinalis is as follows:

-

Defatting: The dried and powdered plant material is first defatted to remove nonpolar compounds that can interfere with subsequent extraction and purification steps. This is typically achieved by refluxing the plant material with a nonpolar solvent such as benzene (B151609) or hexane. The solvent is then discarded.

-

Methanolic Extraction: The defatted plant material is subsequently extracted with methanol, usually under reflux conditions, to isolate the more polar ecdysteroids. This process is often repeated to ensure maximum extraction efficiency.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Separation of Stereoisomers

The separation of individual stereoisomers from the crude extract is the most critical and challenging part of the isolation process. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. Due to the structural similarity of the diastereomers, a combination of normal-phase and/or reversed-phase chromatography is often employed.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Table 2: Hypothetical HPLC Parameters for Stereoisomer Separation

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel, Cyano (CN) | C18, C8, Phenyl-Hexyl |

| Mobile Phase | Hexane/Isopropanol, Chloroform/Methanol | Acetonitrile/Water, Methanol/Water |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |

| Flow Rate | 1-5 mL/min (analytical), >10 mL/min (preparative) | 1-5 mL/min (analytical), >10 mL/min (preparative) |

| Detection | UV (typically 242 nm for ecdysteroids) | UV (typically 242 nm for ecdysteroids) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled (e.g., 25-40 °C) |

Note: The optimal conditions for the separation of cyasterone stereoisomers would require empirical determination.

Biological Activity and Signaling Pathways

While the biological activity of this compound has not been extensively studied, research on the parent compound, cyasterone, provides insights into its potential mechanisms of action.

PI3K/AKT Signaling Pathway

Studies have shown that cyasterone can exert protective effects, for example in steroid-induced osteonecrosis of the femoral head, by modulating the PI3K/AKT signaling pathway.[2][4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Cyasterone has been observed to inhibit apoptosis induced by dexamethasone (B1670325) in bone marrow stromal cells, suggesting a therapeutic potential in bone-related disorders.[2][4]

PI3K/AKT Signaling Pathway Modulation by Cyasterone

Caption: Cyasterone's modulation of the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

Cyasterone has also been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3] By inhibiting EGFR, cyasterone can downregulate downstream signaling cascades, including the MAPK pathway (p-MEK and p-mTOR).[3] This inhibitory action on the MAPK pathway suggests that cyasterone may have anti-proliferative and anti-tumor effects.[3]

MAPK Signaling Pathway Inhibition by Cyasterone

References

- 1. hplc.eu [hplc.eu]

- 2. researchgate.net [researchgate.net]

- 3. Tissue specific metabolism of 1alpha,25-dihydroxy-20-epi-vitamin D3 into new metabolites with significant biological activity: studies in rat osteosarcoma cells (UMR 106 and ROS 17/2.8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22-Alkyl-20-epi-1alpha,25-dihydroxyvitamin D3 compounds of superagonistic activity: syntheses, biological activities and interaction with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Nuances: A Technical Comparison of 25-Epi-28-epi-cyasterone and Cyasterone

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemical relationship between 25-Epi-28-epi-cyasterone and its parent compound, cyasterone (B1669384). Addressed to researchers, scientists, and professionals in drug development, this document outlines the structural distinctions, and discusses the established methodologies for evaluating the biological activities of such phytoecdysteroid stereoisomers. While direct comparative quantitative data for this compound remains to be fully elucidated in publicly available literature, this guide furnishes the foundational knowledge and experimental frameworks necessary for such comparative studies.

Core Stereochemical Differences

Cyasterone is a well-characterized phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Its rigid steroidal backbone possesses multiple chiral centers, giving rise to a specific three-dimensional architecture that is crucial for its biological activity. The nomenclature "this compound" indicates a stereoisomer of cyasterone where the spatial orientation of substituents at two specific carbon atoms in the side chain, C-25 and C-28, is inverted relative to the parent molecule.

While the complete structural elucidation and detailed spectroscopic data for this compound are not extensively reported, the nomenclature implies a change in the configuration at these two stereocenters. This seemingly subtle alteration in molecular geometry can have profound effects on the molecule's ability to interact with its biological targets, primarily the ecdysone (B1671078) receptor (EcR).

Table 1: Stereochemical Comparison

| Feature | Cyasterone | This compound |

| Core Structure | Stigmastane-based phytoecdysteroid | Stigmastane-based phytoecdysteroid |

| Stereocenter C-25 | Defined (R or S) configuration | Inverted configuration relative to cyasterone |

| Stereocenter C-28 | Defined (R or S) configuration | Inverted configuration relative to cyasterone |

Biological Activity and Signaling Pathways

Ecdysteroids, including cyasterone, exert their primary biological effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade governs a wide array of physiological processes in arthropods, including molting and metamorphosis. In mammals, phytoecdysteroids have been shown to exhibit a range of pharmacological activities, including anabolic and adaptogenic effects.

The precise binding of an ecdysteroid to the ligand-binding pocket of the EcR is highly dependent on its stereochemistry. Even minor changes in the spatial arrangement of hydroxyl groups and other substituents can significantly alter binding affinity and, consequently, biological potency. It is therefore hypothesized that the epimerization at C-25 and C-28 in this compound would lead to a different biological activity profile compared to cyasterone. However, without direct experimental data, the nature and magnitude of this difference remain speculative.

Caption: Generalized ecdysteroid signaling pathway.

Experimental Protocols for Comparative Analysis

To ascertain the differences in biological activity between cyasterone and its 25-Epi-28-epi isomer, a series of well-established experimental protocols can be employed.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the ecdysone receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the test compounds for the EcR.

-

Methodology:

-

Receptor Preparation: Isolation of EcR and USP proteins from a suitable source, such as insect cell lines (e.g., Sf9, Bm5) transfected to express these receptors.

-

Radioligand: Use of a high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A.

-

Competition: Incubation of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (cyasterone and this compound).

-

Separation: Separation of bound from free radioligand using techniques like vacuum filtration.

-

Quantification: Measurement of radioactivity to determine the extent of radioligand displacement by the test compounds.

-

Data Analysis: Plotting the percentage of specific binding against the logarithm of the competitor concentration to calculate IC50 values.

-

Understanding the Epi-Configuration in Cyasterone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone (B1669384), a potent phytoecdysteroid, has garnered significant interest for its diverse biological activities, including insect molting hormonal effects and potential as an anti-cancer agent through EGFR inhibition. The stereochemistry of cyasterone, particularly the orientation of substituents at its chiral centers, gives rise to various isomers, with the epi-configuration playing a crucial role in modulating its biological function. This technical guide provides an in-depth analysis of the known epi-isomers of cyasterone, focusing on their structural elucidation, known biological activities, and the signaling pathways they influence. While direct comparative quantitative data between all isomers is not extensively available in the current literature, this guide synthesizes the existing knowledge to provide a framework for future research and drug development endeavors.

Introduction to Cyasterone and its Stereoisomers

Cyasterone is a C29 phytoecdysteroid characterized by a steroidal backbone and a complex side chain featuring a γ-lactone moiety.[1] The intricate stereochemistry of this side chain is a key determinant of its biological activity. Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the context of cyasterone, epimerization at C-25 and C-28 in the side chain has been identified, leading to the isolation and characterization of distinct isomers.

A pivotal study on the chemical constituents of Cyathula officinalis led to the isolation of cyasterone (1) and two of its stereoisomers: 28-epi-cyasterone (2) and 25-epi-28-epi-cyasterone (3).[1] The absolute configurations of cyasterone and 28-epi-cyasterone were confirmed through X-ray crystallographic analysis as 24S,25S,28R and 24S,25S,28S, respectively.[1]

Physicochemical and Spectroscopic Data

A comprehensive comparison of the physicochemical properties of cyasterone and its epi-isomers is crucial for their identification and characterization. While detailed comparative data is sparse in the literature, the following tables summarize the available information.

Table 1: Chemical Properties of Cyasterone and its Isomers

| Property | Cyasterone | 28-epi-cyasterone | This compound |

| Molecular Formula | C₂₉H₄₄O₈ | C₂₉H₄₄O₈ | C₂₉H₄₄O₈ |

| Molecular Weight | 520.65 g/mol | 520.65 g/mol | 520.65 g/mol |

| Stereochemistry | 24S, 25S, 28R | 24S, 25S, 28S | 24S, 25R, 28S |

| Melting Point | Data not available | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available | Data not available |

Table 2: Comparative ¹H-NMR Chemical Shift Data (δ, ppm) for Key Protons of Cyasterone and its Isomers in CD₃OD

| Proton | Cyasterone (1) | 28-epi-cyasterone (2) | This compound (3) |

| H-28 | ~4.30 (q, J=6.8 Hz) | ~4.25 (q, J=6.8 Hz) | Data not available |

| H₃-29 | ~1.25 (d, J=6.8 Hz) | ~1.22 (d, J=6.8 Hz) | Data not available |

| H₃-27 | ~1.18 (s) | ~1.15 (s) | Data not available |

| H₃-21 | ~1.55 (s) | ~1.54 (s) | Data not available |

Biological Activity and Signaling Pathways

The epi-configuration of cyasterone isomers is expected to significantly influence their interaction with biological targets, leading to variations in their biological activity.

Insect Molting Hormone Activity

Phytoecdysteroids like cyasterone mimic the natural insect molting hormone, 20-hydroxyecdysone. They exert their effects by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.

The stereochemistry of the side chain is critical for high-affinity binding to the EcR. While direct comparative studies on the insecticidal activity of cyasterone and its known epi-isomers are limited, it is plausible that the different spatial arrangements of the hydroxyl and methyl groups on the side chain of 28-epi-cyasterone and this compound would alter their binding affinity to the EcR, thereby modulating their insecticidal potency.

Anti-cancer Activity: EGFR Signaling Pathway

Cyasterone has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.

Inhibition of EGFR by cyasterone can block these pro-survival and proliferative signals, making it a promising candidate for anti-cancer drug development. The specific epi-configuration of cyasterone isomers would likely result in differential binding to the EGFR kinase domain, leading to variations in their inhibitory potency (IC₅₀ values). However, at present, there is a lack of published comparative studies on the EGFR inhibitory activity of 28-epi-cyasterone and this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of specific cyasterone epi-isomers are not widely published. The following represents a generalized workflow based on standard phytochemical and analytical techniques.

Isolation and Purification of Cyasterone Isomers from Cyathula officinalis

Protocol:

-

Extraction: The dried and powdered plant material (e.g., roots of Cyathula officinalis) is extracted exhaustively with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the ecdysteroids (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel. A gradient elution system with increasing concentrations of methanol in chloroform (B151607) or water is commonly used.

-

Preparative HPLC: Fractions containing the isomers of interest are further purified by preparative reverse-phase HPLC to yield the pure compounds.

-

Structural Elucidation: The structures of the isolated isomers are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and confirmed by X-ray crystallography if suitable crystals can be obtained.

Synthesis of Cyasterone Epi-isomers

Conclusion and Future Directions

The epi-configuration of cyasterone isomers is a critical factor influencing their biological activity. While the structures of 28-epi-cyasterone and this compound have been elucidated, a significant gap exists in the literature regarding the direct, quantitative comparison of their biological potencies. Future research should focus on:

-

Quantitative Biological Assays: Performing side-by-side comparisons of the insect molting activity (e.g., LD₅₀ values in various insect models) and EGFR inhibitory activity (e.g., IC₅₀ values in different cancer cell lines) of all known cyasterone isomers.

-

Molecular Modeling: Conducting molecular docking studies of the different epi-isomers with the ecdysone receptor and the EGFR kinase domain to understand the structural basis for any observed differences in activity.

-

Total Synthesis: Developing and publishing robust synthetic routes to all cyasterone isomers to enable the production of sufficient quantities for thorough biological evaluation and preclinical studies.

A deeper understanding of the structure-activity relationships governed by the epi-configuration will be instrumental in the development of novel and more potent insecticides and anti-cancer therapeutics based on the cyasterone scaffold.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioassays of 25-Epi-28-epi-cyasterone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Epi-28-epi-cyasterone is a member of the ecdysteroid family of phytoecdysteroids, which are naturally occurring steroid hormones in insects and some plants. Ecdysteroids, including the closely related compound cyasterone (B1669384), have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from enzyme inhibition and anti-proliferative effects to anabolic and anti-apoptotic properties. This document provides detailed application notes and protocols for a panel of in vitro bioassays to characterize the activity of this compound. The following protocols are based on established methods for cyasterone and other ecdysteroids and should be adapted and optimized for the specific stereoisomer.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay

Application Note: Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Some ecdysteroids have been shown to inhibit AChE. This assay will determine the potential of this compound to act as an AChE inhibitor.

Experimental Protocol:

Principle: This colorimetric assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

-

Prepare a 1.5 mM ATCh solution in distilled water.

-

Prepare a 3 mM DTNB solution in phosphate buffer.

-

Prepare an AChE solution (e.g., 0.5 U/mL) in phosphate buffer.

-

-

Assay in 96-well plate:

-

Add 20 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Incubate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 20 µL of ATCh solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at 1-minute intervals for 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Tyrosinase Inhibition Assay

Application Note: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening agents. This assay evaluates the ability of this compound to inhibit tyrosinase activity.

Experimental Protocol:

Principle: This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome (B613829), which can be monitored by measuring the absorbance at 475 nm.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate buffer (50 mM, pH 6.8)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions.

-

Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

-

Prepare a tyrosinase solution (e.g., 1000 units/mL) in phosphate buffer.

-

-

Assay in 96-well plate:

-

Add 80 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 80 µL of L-DOPA solution.

-

-

Measurement:

-

Measure the absorbance at 475 nm at 1-minute intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular Assays

Anti-Proliferative Activity in A549 Lung Carcinoma Cells

Application Note: Cyasterone has been shown to inhibit the proliferation of A549 human lung cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This assay will determine if this compound exhibits similar anti-proliferative effects.

Experimental Protocol (MTT Assay):

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Anabolic Activity in C2C12 Myotubes (Muscle Hypertrophy)

Application Note: Ecdysteroids are known to promote muscle growth (hypertrophy), an effect potentially mediated through the estrogen receptor beta (ERβ) and the PI3K/Akt signaling pathway. This assay uses the C2C12 mouse myoblast cell line to assess the anabolic potential of this compound.

Experimental Protocol:

Principle: C2C12 myoblasts can be differentiated into myotubes, which resemble mature muscle fibers. Anabolic compounds will induce an increase in the diameter of these myotubes, which can be visualized and quantified.

Materials:

-

C2C12 myoblasts

-

Growth Medium (DMEM with 10% FBS)

-

Differentiation Medium (DMEM with 2% horse serum)

-

This compound

-

Phalloidin-FITC (for actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope and imaging software

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

-

Induce differentiation by switching to differentiation medium. Allow myotubes to form over 4-6 days.

-

-

Treatment:

-

Treat the differentiated myotubes with various concentrations of this compound for 48-72 hours.

-

-

Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain with Phalloidin-FITC and DAPI.

-

-

Imaging and Quantification:

-

Capture fluorescent images of the myotubes.

-

Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 myotubes per treatment condition.

-

-

Data Analysis:

-

Calculate the average myotube diameter for each treatment group.

-

Compare the diameters of treated myotubes to the untreated control to determine the percentage increase in hypertrophy.

-

Anti-Apoptotic Activity in Dexamethasone-Treated Bone Marrow Stem Cells (BMSCs)

Application Note: Cyasterone has demonstrated a protective effect against glucocorticoid-induced apoptosis in bone marrow stem cells (BMSCs) through the PI3K/Akt signaling pathway.[3] This assay investigates whether this compound can prevent apoptosis in a model of steroid-induced osteonecrosis.

Experimental Protocol:

Principle: Apoptosis, or programmed cell death, can be induced in BMSCs by treatment with dexamethasone (B1670325). The anti-apoptotic effect of the test compound is measured by its ability to reduce the percentage of apoptotic cells, as determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Rat bone marrow stem cells (BMSCs)

-

DMEM with 10% FBS

-

Dexamethasone (DXM)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture rat BMSCs in DMEM with 10% FBS.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Induce apoptosis by adding 1 µM dexamethasone and incubate for 24 hours.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Compare the percentage of apoptotic cells (early + late) in the treated groups to the dexamethasone-only control.

-

Signaling Pathway Analysis

EGFR and PI3K/Akt Pathway Analysis by Western Blot

Application Note: To elucidate the molecular mechanisms underlying the observed cellular effects, Western blotting can be used to analyze the activation state of key signaling proteins. For anti-proliferative effects in A549 cells, the phosphorylation status of EGFR and downstream effectors like MEK and mTOR can be assessed. For anabolic and anti-apoptotic effects, the phosphorylation of Akt and other downstream targets in the PI3K/Akt pathway is of interest.

Experimental Protocol:

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using phospho-specific antibodies, the activation state of signaling pathways can be determined.

Materials:

-

Treated cell lysates (from A549, C2C12, or BMSC experiments)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated cells and quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Data Presentation

Table 1: Summary of In Vitro Bioactivities of Cyasterone. (Note: Data for this compound to be determined experimentally)

| Bioassay | Cell Line / Enzyme | Endpoint | Result for Cyasterone | Reference |

| Enzyme Inhibition | ||||

| Acetylcholinesterase | Electric Eel AChE | IC50 | Data not available | - |

| Tyrosinase | Mushroom Tyrosinase | IC50 | Data not available | - |

| Cellular Activity | ||||

| Anti-Proliferation | A549 (Lung Carcinoma) | IC50 (48h) | 38.50 ± 3.73 µg/mL | |

| Anti-Proliferation | MGC823 (Gastric Cancer) | IC50 (48h) | 32.96 ± 1.24 µg/mL | |

| Anabolic Effect | C2C12 Myotubes | Myotube Diameter | Qualitative increase observed | - |

| Anti-Apoptotic Effect | Rat BMSCs (DXM-induced) | Apoptosis Rate | Significant reduction at 10 µM | [3] |

Mandatory Visualization

References

Application Notes and Protocols for Cell Culture Studies with 25-Epi-28-epi-cyasterone

Disclaimer: No specific cell culture studies, quantitative data, or experimental protocols for 25-Epi-28-epi-cyasterone are available in the current scientific literature. The following application notes and protocols are based on published research for the related phytoecdysteroid, cyasterone (B1669384) . The biological activity of different stereoisomers can vary significantly. Therefore, the provided information should be considered a starting point for research with this compound, and optimization will be required. All concentration-dependent effects and IC50 values mentioned herein pertain to cyasterone.

Introduction

Cyasterone is a phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones.[1][2] In mammalian cell culture, cyasterone has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its primary mechanism of action has been identified as the inhibition of the Epidermal Growth Factor Receptor (EGFR), which subsequently affects downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][3] These pathways are crucial in regulating cell growth, proliferation, and survival.

These application notes provide an overview of the known cellular effects of cyasterone and detailed protocols that can be adapted for investigating the biological activities of this compound in cell culture.

Data Presentation: Quantitative Data for Cyasterone

The following tables summarize the cytotoxic and anti-proliferative effects of cyasterone on various cell lines as reported in the literature.

Table 1: IC50 Values of Cyasterone in Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 48 | 77.24 |

| HepG-2 | Liver Cancer | 48 | 52.03 |

| MCF-7 | Breast Cancer | 48 | 82.07 |

| A549 | Lung Cancer | 48 | 38.50 |

| MGC823 | Gastric Cancer | 48 | 32.96 |

| HT-29 | Colon Cancer | 48 | >400 |

| Caco-2 | Colon Cancer | 48 | >400 |

| T47D | Breast Cancer | 48 | >400 |

Table 2: Non-toxic Concentrations of Cyasterone in Bone Marrow Stromal Cells (BMSCs) [3]

| Cell Line | Cell Type | Incubation Time (hours) | Concentration Range with No Cytotoxicity (µM) |

| Rat BMSCs | Mesenchymal Stem Cells | 24 | 1 - 10 |

Signaling Pathways Modulated by Cyasterone

Cyasterone has been shown to modulate key signaling pathways involved in cell proliferation and survival.

EGFR/MAPK Signaling Pathway in Cancer Cells

In cancer cell lines such as A549, cyasterone has been observed to inhibit the phosphorylation of EGFR, MEK, and mTOR in a dose-dependent manner.[1][2] This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation.

Caption: Inhibition of the EGFR/MAPK signaling pathway by cyasterone.

PI3K/AKT Signaling Pathway in Bone Marrow Stromal Cells

In a model of dexamethasone-induced apoptosis in rat bone marrow stromal cells (BMSCs), cyasterone was found to exert a protective effect by activating the PI3K/AKT signaling pathway.[3][4] This pathway is critical for promoting cell survival and inhibiting apoptosis.

Caption: Activation of the PI3K/AKT cell survival pathway by cyasterone.

Experimental Protocols

The following are detailed protocols that can serve as a foundation for studying the effects of this compound in cell culture.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of the test compound on cell viability and proliferation.

Materials:

-

Selected cell line (e.g., A549, MGC823, or other relevant cells)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or cyasterone as a positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours (or a desired time course) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of the test compound on the phosphorylation status of key signaling proteins.

Materials:

-

Selected cell line

-

Complete culture medium

-

This compound

-

DMSO

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]

Application Notes and Protocols for 25-Epi-28-epi-cyasterone in Muscle Growth Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Epi-28-epi-cyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. While research on this specific isomer is limited, its parent compound, cyasterone (B1669384), and other related ecdysteroids have garnered significant interest for their potential anabolic properties in skeletal muscle. This document provides an overview of the potential applications of this compound in muscle growth research, with a focus on its plausible mechanism of action through the PI3K/Akt signaling pathway. The protocols outlined below are based on established methodologies for studying anabolic compounds in muscle cells and animal models and can be adapted for the investigation of this compound.

Mechanism of Action: The PI3K/Akt Signaling Pathway

Phytoecdysteroids are believed to exert their anabolic effects without binding to the androgen receptor, thus avoiding the common side effects associated with synthetic anabolic steroids. The primary signaling cascade implicated in the anabolic activity of ecdysteroids is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a crucial regulator of muscle protein synthesis and hypertrophy.[1]

Activation of this pathway initiates a series of downstream events, including the activation of the mechanistic target of rapamycin (B549165) (mTOR), which in turn promotes protein synthesis by phosphorylating key targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Studies on cyasterone have demonstrated its ability to modulate the PI3K/Akt pathway, suggesting a potential mechanism for its anabolic effects.[2][3][4]

Data Presentation: Comparative Anabolic Activity of Ecdysteroids

While direct quantitative data for this compound is not yet available, the following table summarizes the relative anabolic activity of other prominent phytoecdysteroids to provide a comparative context for research.

| Phytoecdysteroid | Relative Anabolic Activity (Inferred) | Key In Vitro Findings (C2C12 Myotubes) | Key In Vivo Findings |

| Cyasterone | High | Data often grouped with other ecdysteroids.[1] Protective effects against apoptosis in bone marrow stromal cells via PI3K/Akt pathway.[2][3][4] | Early studies demonstrated anabolic effects.[1] |

| 20-Hydroxyecdysone (Ecdysterone) | High | Increased protein synthesis by up to 20%.[5] Significant increase in myotube diameter.[6] | Increased muscle mass and strength in humans.[7] Strong hypertrophic effect on rat soleus muscle.[6] |

| Turkesterone | High | Potent stimulator of protein synthesis.[1] | Promotes muscle growth and strength gains in animal models.[1] |

| Ajugasterone C | Moderate to High | Protective effects against muscle atrophy.[1] | Limited specific data, but present in plants used to promote strength.[1] |

Experimental Protocols

In Vitro Analysis of Anabolic Activity in C2C12 Myotubes

This protocol describes the methodology to assess the direct effects of this compound on skeletal muscle cell hypertrophy using the C2C12 mouse myoblast cell line.

1. Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Once cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Allow myoblasts to differentiate into myotubes for 4-5 days, with media changes every 48 hours.

2. Treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On day 5 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control group.

-

Incubate the cells for 24-48 hours.

3. Assessment of Myotube Hypertrophy:

-

Myotube Diameter Measurement:

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Stain the cells with an antibody against a muscle-specific protein (e.g., Myosin Heavy Chain) and a nuclear counterstain (e.g., DAPI).

-

Capture images using a fluorescence microscope.

-

Measure the diameter of at least 100 myotubes per treatment group using image analysis software (e.g., ImageJ).

-

-

Protein Synthesis Assay (Puromycin-based):

-

Thirty minutes before the end of the treatment period, add puromycin (B1679871) to the culture medium. Puromycin is incorporated into newly synthesized polypeptide chains.

-

Harvest the cells and perform a Western blot using an anti-puromycin antibody to visualize and quantify the rate of protein synthesis.

-

4. Western Blot Analysis of PI3K/Akt Signaling:

-

Lyse the treated myotubes and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K, 4E-BP1).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Analysis of Anabolic Effects in a Rodent Model

This protocol outlines a general procedure for evaluating the anabolic effects of this compound in a rodent model of muscle growth.

1. Animal Model and Treatment:

-

Use adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Divide the animals into a control group (vehicle administration) and treatment groups receiving different doses of this compound (e.g., 5, 10, 20 mg/kg body weight) via oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks).

-

To enhance anabolic effects, a resistance training protocol (e.g., ladder climbing with weights) can be incorporated.

2. Assessment of Muscle Growth:

-

Muscle Mass Measurement:

-

At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).

-

Record the wet weight of each muscle.

-

-

Muscle Fiber Cross-Sectional Area (CSA) Analysis:

-

Freeze a portion of the dissected muscle in isopentane (B150273) cooled by liquid nitrogen.

-

Cut transverse sections (10 µm) using a cryostat.

-

Perform histological staining (e.g., Hematoxylin and Eosin) or immunofluorescence staining for laminin (B1169045) to delineate muscle fibers.

-

Capture images and measure the CSA of individual muscle fibers using image analysis software.

-

3. Biochemical Analysis:

-

Homogenize a portion of the muscle tissue to extract proteins.

-

Perform Western blot analysis as described in the in vitro protocol to assess the activation of the PI3K/Akt signaling pathway.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Dosing Protocols for Phytoecdysteroids in Animal Models: Application Notes

A focus on Cyasterone (B1669384) and 20-Hydroxyecdysone (B1671079)

Disclaimer: Scientific literature providing specific dosing protocols for "25-Epi-28-epi-cyasterone" in animal models is not currently available. This document provides detailed application notes and protocols for the closely related phytoecdysteroids, cyasterone and the extensively studied 20-hydroxyecdysone, which are expected to exhibit similar biological activities and require comparable administration methodologies.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are analogues of insect molting hormones. They have garnered significant interest in biomedical research for their diverse pharmacological properties, including anabolic, anti-diabetic, and protective effects on various tissues. This document provides a comprehensive overview of dosing protocols for cyasterone and 20-hydroxyecdysone in common animal models, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the dosing regimens for cyasterone and 20-hydroxyecdysone as reported in various animal studies.

Table 1: Dosing Protocols for Cyasterone in Animal Models

| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reported Effects |

| Rat (Steroid-induced Osteonecrosis of the Femoral Head model) | Not explicitly stated in the provided abstract; implied administration | In vivo | Daily | Not specified | Protective effect on bone, reduced apoptosis in bone marrow stromal cells[1][2][3][4] |

Table 2: Dosing Protocols for 20-Hydroxyecdysone (20E) in Animal Models

| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reported Effects |

| Mice (Diet-induced obesity) | 10 mg/kg | Oral gavage | Daily | 13 weeks | Ameliorated obesity and insulin (B600854) resistance, decreased body weight gain and fat mass[5] |

| Ovariectomized Rats (High-fat, high-fructose diet) | 5, 10, and 20 mg/kg | Oral administration | Daily | 12 weeks | Reduced hepatic steatosis and white adipose tissue mass[1] |

| Aged Mice (20 months) | 50 mg/kg | Oral gavage | Single dose | N/A | Increased Akt phosphorylation in skeletal muscle |

| Japanese Quail | 100 mg/kg of diet | Feed | Not specified | Not specified | Increased body mass[4] |

| Rats (Alloxan-induced diabetes) | 5 mg/kg | Oral | Not specified | Not specified | Reduced hyperglycemia[5] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of Phytoecdysteroids in Rodents

This protocol outlines the standard procedure for administering cyasterone or 20-hydroxyecdysone to mice and rats via oral gavage.

Materials:

-

Cyasterone or 20-hydroxyecdysone powder

-

Vehicle (e.g., 4% carboxymethylcellulose and 1.25% chloroform (B151607) in water, or 25% propylene (B89431) glycol)[1][6]

-

Weighing scale

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[7]

-

Syringes (1 mL or 3 mL)

-

Animal restraint device (optional)

Procedure:

-

Animal Handling and Restraint:

-

Acclimatize animals to handling for several days prior to the experiment to minimize stress.

-

Gently restrain the animal, ensuring a firm but not restrictive grip. For mice, the scruff of the neck can be held to immobilize the head. For rats, a towel can be used to wrap the body.

-

-

Preparation of Dosing Solution:

-

Calculate the required amount of the compound based on the animal's body weight and the desired dose (mg/kg).

-

Prepare the vehicle solution. For example, to prepare a 4% carboxymethylcellulose solution, dissolve 4g of carboxymethylcellulose in 100 mL of sterile water.

-

Suspend the phytoecdysteroid powder in the chosen vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL). Ensure the solution is homogenous by vortexing or sonicating if necessary.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors to prevent over-insertion.

-

-

Administration:

-

Gently open the animal's mouth by applying slight pressure at the commissure of the jaw.

-

Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Caution: Incorrect placement can lead to tracheal administration and is fatal.

-

Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

-

Withdraw the needle gently in a single, smooth motion.

-

-

Post-procedural Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.

-

Experimental Workflow

Signaling Pathways

Both cyasterone and 20-hydroxyecdysone have been shown to exert their effects, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

Activation of this pathway by cyasterone and 20-hydroxyecdysone is thought to mediate their anabolic effects in muscle and protective effects in other tissues by promoting protein synthesis and inhibiting apoptosis. For instance, a single dose of 20E has been shown to increase the phosphorylation of Akt in the skeletal muscle of aged mice. Similarly, cyasterone has been demonstrated to inhibit apoptosis in bone marrow stromal cells through the PI3K/Akt pathway[2].

References

- 1. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect hormones in vertebrates: anabolic effects of 20-hydroxyecdysone in Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

Application Notes and Protocols for 25-Epi-28-epi-cyasterone in Insect Molting Research

Disclaimer: As of December 2025, specific biological activity data and detailed experimental protocols for 25-Epi-28-epi-cyasterone in insect molting research are not available in the public domain. This compound is recognized as a stereoisomer of cyasterone (B1669384), isolated from Cyathula officinalis[1][2]. The following application notes and protocols are based on generalized methodologies for studying ecdysteroid agonists and phytoecdysteroids. The provided quantitative data is for related compounds and should be used as a reference for experimental design.

Introduction

Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones (ecdysteroids). These molecules can mimic the natural hormones, interfering with the molting process and other critical developmental pathways in insects[3][4][5]. This property makes them a subject of interest for the development of bio-insecticides.

This compound is a stereoisomer of cyasterone, a known phytoecdysteroid[1][6]. The stereochemistry of ecdysteroids is known to significantly influence their biological activity, particularly the configuration at positions such as C-25[7]. Therefore, this compound is a candidate for investigation as an insect growth regulator.

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound in insect molting research.

Mechanism of Action: The Ecdysteroid Signaling Pathway

Ecdysteroids regulate insect molting and metamorphosis by activating a specific nuclear receptor complex. The active form of the molting hormone, 20-hydroxyecdysone (B1671079) (20E), binds to the Ecdysone (B1671078) Receptor (EcR), which then forms a heterodimer with the Ultraspiracle protein (USP). This EcR/USP complex binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of a cascade of genes that orchestrate the molting process.

Phytoecdysteroids like cyasterone and its isomers are thought to act as agonists of the EcR, triggering this signaling pathway at inappropriate times or with altered intensity, leading to developmental arrest and mortality.

Quantitative Data for Related Phytoecdysteroids

Due to the absence of specific data for this compound, the following table summarizes the biological activities of other relevant phytoecdysteroids to provide a comparative context for experimental design.

| Compound | Insect Species | Bioassay Type | Activity Metric | Value | Reference |

| Ajugasterone C | Schizaphis graminum (Greenbug) | Feeding Deterrence | Relative Potency | 30x more potent than cyasterone | Inferred from related literature |

| Rotenone (B1679576) | Drosophila melanogaster | Larvicidal | LC50 | - | [8] |

| (Z)-ligustilide | Drosophila melanogaster | Larvicidal | LC50 | 2.54 µmol/mL of diet | [8] |

| (3S)-butylphthalide | Drosophila melanogaster | Larvicidal | LC50 | 4.99 µmol/mL of diet | [8] |

| Neocnidilide | Drosophila melanogaster | Larvicidal | LC50 | 9.90 µmol/mL of diet | [8] |

| Fenthion | Thrips flavus | Laboratory Bioassay | LC50 | 2.26 mg/L | [9] |

| Sulfoxaflor | Thrips flavus | Laboratory Bioassay | LC50 | 4.28 mg/L | [9] |

| Cyflumetofen | Thrips flavus | Laboratory Bioassay | LC50 | 4.94 mg/L | [9] |

| Imidacloprid | Thrips flavus | Laboratory Bioassay | LC50 | 6.16 mg/L | [9] |

Experimental Protocols

The following are generalized protocols for assessing the insecticidal and molting-disrupting activity of ecdysteroid agonists like this compound.

Protocol 1: Topical Bioassay

This method assesses the activity of a compound when applied directly to the insect's cuticle.

Materials:

-

Test compound (this compound)

-

Acetone or other suitable solvent

-

Microsyringe or microapplicator

-

Late-instar larvae of a susceptible insect species (e.g., Spodoptera litura, Trichoplusia ni)

-

Petri dishes or ventilated containers

-

Artificial diet

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions to obtain a range of concentrations to be tested. A solvent-only control should also be prepared.

-

Insect Selection: Select healthy, uniform-sized late-instar larvae.

-

Application: Using a microsyringe, apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.

-

Incubation: Place the treated larvae individually in petri dishes or containers with a small piece of artificial diet.

-

Observation: Incubate the larvae under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

-

Data Collection: Record mortality and any morphological abnormalities (e.g., incomplete ecdysis, deformed pupae) at 24, 48, and 72 hours post-application.

-

Data Analysis: Calculate the lethal dose (LD50) or effective dose (ED50) for morphological effects using probit analysis.

Protocol 2: Diet Incorporation Bioassay

This method evaluates the activity of a compound when ingested by the insect.

Materials:

-

Test compound (this compound)

-

Solvent (e.g., ethanol, acetone)

-

Artificial diet for the test insect

-

Multi-well plates (e.g., 24-well) or small containers

-

Early-instar larvae of a susceptible insect species (e.g., Helicoverpa armigera, Plutella xylostella)

-

Incubator with controlled conditions

Procedure:

-

Preparation of Treated Diet: Dissolve the test compound in a small amount of solvent and mix it thoroughly with the molten artificial diet at various concentrations. A control diet with solvent only should also be prepared.

-

Diet Dispensing: Dispense the treated and control diets into the wells of the multi-well plates or small containers before they solidify.

-

Insect Infestation: Once the diet has solidified, place one early-instar larva in each well.

-

Incubation: Seal the plates with a breathable film and incubate under controlled conditions.

-

Data Collection: Record larval mortality and weight gain at regular intervals (e.g., every 2-3 days) for a specified period (e.g., 7-10 days).

-

Data Analysis: Calculate the lethal concentration (LC50) or growth inhibition concentration (IC50) using probit analysis or regression analysis.

Protocol 3: Ecdysone Receptor (EcR) Binding Assay (Competitive Ligand Binding)

This in vitro assay determines the binding affinity of the test compound to the EcR/USP complex.

Materials:

-

Test compound (this compound)

-

Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)

-

Source of EcR and USP proteins (e.g., insect cell line extracts, in vitro transcription/translation system)

-

Binding buffer (e.g., Tris-HCl with additives)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filter apparatus and glass fiber filters

Procedure:

-

Protein Preparation: Prepare a cell-free extract containing EcR and USP or use purified recombinant proteins.

-

Assay Setup: In microcentrifuge tubes, combine the protein preparation, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound (competitor). Include controls with no competitor (total binding) and with a large excess of unlabeled ecdysteroid (non-specific binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to other biologically active phytoecdysteroids warrants investigation into its potential as an insect molting disruptor. The protocols and comparative data presented here provide a solid foundation for researchers to design and execute experiments to elucidate the bioactivity of this and other novel ecdysteroid analogs. Such research is crucial for the discovery of new, effective, and potentially safer insect control agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C-25 epimeric 26-haloponasterone A: synthesis, absolute configuration and moulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AID 1090240 - Relative toxicity, LC50 for rotenone Drosophila melanogaster larvicidal activity to LC50 for compound Drosophila melanogaster larvicidal activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of 25-Epi-28-epi-cyasterone in Reverse-Phase HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 25-Epi-28-epi-cyasterone.

FAQs and Troubleshooting Guides

This section is designed to help researchers, scientists, and drug development professionals identify and resolve common causes of peak tailing for this compound.

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can lead to inaccurate quantification and reduced resolution between adjacent peaks.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates tailing.[1]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing for a polar steroid like this compound in RP-HPLC can stem from several factors. The most common causes include:

-

Secondary Interactions with the Column: Unwanted interactions between the analyte and the stationary phase, often with residual silanol (B1196071) groups on the silica-based column packing.[1]

-

Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing secondary interactions.[1][4]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

-

Column Degradation or Contamination: A damaged or contaminated column can exhibit poor peak shapes.[3][4]

-

Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[5]

-

Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q3: How can I troubleshoot peak tailing caused by secondary interactions with the column?

A3: Secondary interactions, particularly with residual silanol groups, are a frequent cause of tailing for polar compounds. Here are some troubleshooting steps:

-

Use an End-Capped Column: Modern, high-quality, end-capped C18 or C8 columns are designed to minimize exposed silanol groups.

-

Operate at a Lower pH: Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[1] However, ensure the column is stable at low pH.

-

Add a Mobile Phase Modifier: Incorporating a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid - TFA) can help to mask the active sites on the stationary phase.

Q4: Could the mobile phase composition be the reason for my peak tailing?

A4: Yes, the mobile phase plays a critical role in achieving good peak shape. Consider the following:

-

Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.

-

Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Methanol (B129727) is sometimes preferred for the analysis of steroids on certain phases like phenyl-hexyl columns. For polar steroids, a mobile phase with a higher aqueous content might be necessary for retention, but this can sometimes exacerbate tailing on traditional C18 columns. "AQ" or polar-endcapped columns are designed for use with highly aqueous mobile phases.

Q5: How do I know if I am overloading the column?

A5: Column overload is a common issue that leads to peak fronting or tailing. To check for this:

-

Reduce Injection Volume: Inject a smaller volume of your sample and observe if the peak shape improves.[4]

-

Dilute the Sample: Prepare a more dilute sample and inject the same volume. If the tailing is reduced, you were likely overloading the column.[3][4]

Q6: What if all the peaks in my chromatogram are tailing?

A6: If all peaks, not just your analyte of interest, are showing tailing, it often points to a system-wide or column-wide problem:

-

Column Contamination: The column inlet frit may be partially blocked with particulate matter from your samples or the mobile phase.[3] Try back-flushing the column (if the manufacturer's instructions permit).

-

Column Void: A void may have formed at the head of the column.[1] This is more common with older columns.

-

Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volumes.[5]

Experimental Protocols

Below is a detailed experimental protocol for the analysis of steroid isomers, which can be adapted for this compound, with a focus on achieving optimal peak shape.

Sample Preparation Protocol

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to make a stock solution of 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

-

-

Sample Extraction (from a matrix like a plant extract):

-

Homogenize the sample material.

-

Extract with a suitable solvent (e.g., methanol or ethanol).

-

Perform a liquid-liquid partition to remove non-polar interferences (e.g., hexane (B92381) wash).

-

Consider a solid-phase extraction (SPE) clean-up step using a C18 cartridge for further purification.

-

Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

-

Optimized HPLC Method for Steroid Isomer Separation

This method is a starting point and may require further optimization.

| Parameter | Recommended Condition | Notes |

| Column | High-quality, end-capped C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) | A phenyl-hexyl phase can offer alternative selectivity for steroid isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress silanol activity. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common choice, but methanol can sometimes provide better selectivity for steroids. |

| Gradient | Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes. | A shallow gradient can improve the separation of closely related isomers. |

| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and particle size. |

| Column Temperature | 30-40 °C | Elevated temperatures can sometimes improve peak shape and reduce viscosity. |

| Injection Volume | 5-10 µL | Keep the injection volume small to avoid overload and solvent mismatch effects. |

| Sample Solvent | Initial mobile phase composition | Dissolving the sample in the initial mobile phase is crucial to prevent peak distortion. |

| Detection | UV at ~242 nm | Ecdysteroids typically have a UV absorbance maximum around 242 nm. |

Visual Troubleshooting Guides

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Optimizing 25-Epi-28-epi-cyasterone Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 25-Epi-28-epi-cyasterone and related phytoecdysteroids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The main challenges stem from the polar nature of phytoecdysteroids, making them difficult to separate from other polar plant constituents like sugars and saponins.[1] Additionally, phytoecdysteroids often occur as complex mixtures of structurally similar isomers, which complicates purification.

Q2: Which plant sources are rich in cyasterone (B1669384) and its isomers?

A2: Cyathula officinalis is a primary source for cyasterone and its stereoisomers, including this compound.[2][3][4] Other plants from the Cyathula and Ajuga genera are also known to contain significant amounts of phytoecdysteroids.

Q3: What are the most effective initial extraction solvents for this compound?

A3: Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of phytoecdysteroids due to their ability to efficiently solvate these polar compounds.[5] Aqueous mixtures of these alcohols can also be effective. For subsequent liquid-liquid partitioning, n-butanol is often used to separate ecdysteroids from more polar impurities.

Q4: Can this compound degrade during the extraction process?

A4: Phytoecdysteroids are generally stable; however, prolonged exposure to harsh acidic or basic conditions and high temperatures could potentially lead to degradation or isomerization.[6][7] It is advisable to work at moderate temperatures and neutral pH whenever possible.

Q5: What analytical techniques are best suited for monitoring the extraction and purification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for the qualitative and quantitative analysis of phytoecdysteroids.[1] Thin-Layer Chromatography (TLC) is also a useful tool for rapid, qualitative monitoring of fractions during column chromatography.